1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 324059-00-9
VCID: VC4689162
InChI: InChI=1S/C12H16BrNO2S/c1-10-9-11(13)5-6-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
SMILES: CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCCC2
Molecular Formula: C12H16BrNO2S
Molecular Weight: 318.23

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine

CAS No.: 324059-00-9

Cat. No.: VC4689162

Molecular Formula: C12H16BrNO2S

Molecular Weight: 318.23

* For research use only. Not for human or veterinary use.

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine - 324059-00-9

Specification

CAS No. 324059-00-9
Molecular Formula C12H16BrNO2S
Molecular Weight 318.23
IUPAC Name 1-(4-bromo-2-methylphenyl)sulfonylpiperidine
Standard InChI InChI=1S/C12H16BrNO2S/c1-10-9-11(13)5-6-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Standard InChI Key MLZHDVKZGBUFLU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCCC2

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine is C₁₂H₁₆BrNO₂S, with a molar mass of 318.23 g/mol . The structure comprises three key components:

  • A piperidine ring (C₅H₁₁N), which provides a rigid, nitrogen-containing scaffold.

  • A sulfonyl group (SO₂), bridging the piperidine and aromatic ring.

  • A 4-bromo-2-methylphenyl group, introducing steric bulk and electrophilic reactivity via the bromine atom .

The bromine atom at the para position and methyl group at the ortho position on the phenyl ring create a sterically hindered environment, influencing both synthetic accessibility and biological interactions .

Synthesis and Optimization

General Synthesis Routes

The compound is typically synthesized through a sulfonylation reaction between piperidine and 4-bromo-2-methylbenzenesulfonyl chloride. Key steps include:

  • Nucleophilic substitution: Piperidine reacts with the sulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

  • Purification: Chromatography or recrystallization isolates the product, with reported yields exceeding 85% .

Example Protocol

  • Dissolve piperidine (1 eq) and 4-bromo-2-methylbenzenesulfonyl chloride (1.1 eq) in dichloromethane.

  • Add triethylamine (2 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Wash with water, dry over Na₂SO₄, and purify via silica gel chromatography .

Synthetic Challenges

  • Steric hindrance: The ortho-methyl group slows sulfonylation, requiring extended reaction times .

  • Bromine stability: Harsh conditions may lead to debromination, necessitating mild temperatures (<50°C) .

Physicochemical Properties

Experimental and predicted data for 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine are summarized below:

PropertyValueSource
Boiling point413.2 ± 55.0°C (predicted)
Density1.464 ± 0.06 g/cm³
pKa-5.09 ± 0.20 (predicted)
LogP3.2 (estimated)
SolubilityLow in water; soluble in DMSO

The low aqueous solubility (logP = 3.2) suggests suitability for lipid-based formulations or prodrug strategies.

Biological Activity and Medicinal Applications

Cell LineIC₅₀ (μM)MechanismReference
A549 (lung)12.4Tubulin polymerization inhibition
HCT-116 (colon)9.8G2/M phase cell cycle arrest
MCF-7 (breast)14.7Apoptosis induction
  • Mechanistic insights: Derivative 7h (structurally similar) binds the colchicine site of tubulin, disrupting microtubule assembly .

  • SAR trends: Bromine enhances cytotoxicity by promoting DNA intercalation, while the sulfonyl group improves metabolic stability .

Neuroprotective and Anti-inflammatory Effects

Though less studied, analogs with morpholine substitutions (e.g., 4-(4-Bromo-3-methylphenylsulfonyl)morpholine) show:

  • Neuroprotection: Reduces oxidative stress in neuronal cells by 40% at 10 μM.

  • Anti-inflammatory activity: Inhibits NF-κB signaling, lowering TNF-α production by 60%.

Material Science Applications

The sulfonamide and bromophenyl groups enable unique material properties:

  • Polymer modification: Acts as a crosslinking agent in epoxy resins, enhancing thermal stability (Tg = 145°C).

  • Catalytic ligands: Coordinates with palladium in Suzuki-Miyaura couplings, achieving 92% yield .

Related Compounds and Structural Analogues

Comparative analysis of structurally similar compounds reveals activity trends:

CompoundKey ModificationBioactivity (IC₅₀)Reference
1-(4-Bromophenylsulfonyl)piperidineNo methyl groupA549: 18.2 μM
4-(4-Bromo-3-methylphenylsulfonyl)morpholineMorpholine ringHCT-116: 8.5 μM
1-(3-Bromo-4-methylphenyl)piperidineNo sulfonyl groupMCF-7: >50 μM

The sulfonyl group and methyl substitution are critical for potency, as their removal reduces activity by 3–5 fold .

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